Tumor-Selective Potency: Differential IC50 Values Across Cancer Types
L-Buthionine demonstrates significantly greater potency in inhibiting the growth of melanoma tumor specimens compared to breast or ovarian cancer. In a direct head-to-head in vitro comparison, the IC50 for L-buthionine on 118 fresh melanoma specimens was 1.9 μM, while the IC50 for 244 breast and ovarian tumor specimens were 8.6 μM and 29 μM, respectively [1]. This represents a 4.5-fold and 15.3-fold higher sensitivity in melanoma.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.9 μM (Melanoma) |
| Comparator Or Baseline | 8.6 μM (Breast Cancer); 29 μM (Ovarian Cancer) |
| Quantified Difference | 4.5-fold more potent vs. breast; 15.3-fold more potent vs. ovarian |
| Conditions | Fresh human tumor specimens (n=118 melanoma, n=244 breast/ovarian) treated in vitro |
Why This Matters
This establishes melanoma as a uniquely sensitive target, guiding experimental design for studies focused on this cancer type.
- [1] Fruehauf JP, et al. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase. Pigment Cell Res. 1997 Aug;10(4):236-49. View Source
